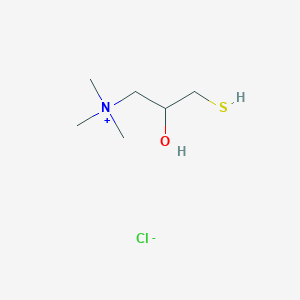
2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride is a quaternary ammonium compound with a variety of applications in different fields. This compound is known for its high solubility in water and its ability to act as a surfactant, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride typically involves the reaction of trimethylamine with 3-chloro-2-hydroxypropyl chloride under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified through crystallization or distillation .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is often subjected to rigorous quality control measures to ensure its purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thiol form using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Sodium hydroxide, methanol, and reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride involves its ability to interact with biological membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can disrupt microbial cell walls, making it effective as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-2-hydroxypropyltrimethylammonium chloride
- Cetyltrimethylammonium bromide
- Cetylpyridinium chloride
Comparison: Compared to these similar compounds, 2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride is unique due to its thiol group, which imparts additional reactivity and functionality. This makes it particularly useful in applications requiring redox activity or thiol-specific interactions .
Eigenschaften
CAS-Nummer |
113679-28-0 |
|---|---|
Molekularformel |
C6H16ClNOS |
Molekulargewicht |
185.72 g/mol |
IUPAC-Name |
(2-hydroxy-3-sulfanylpropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C6H15NOS.ClH/c1-7(2,3)4-6(8)5-9;/h6,8H,4-5H2,1-3H3;1H |
InChI-Schlüssel |
FJXOFKZSUHZEHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CC(CS)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


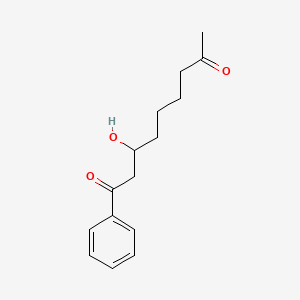
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)

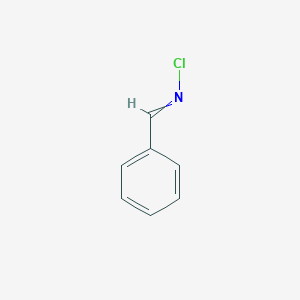
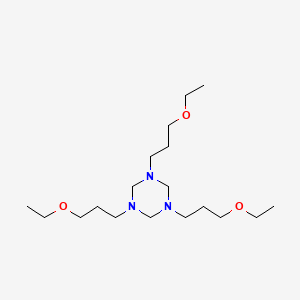


![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)
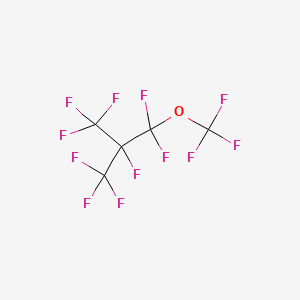


![1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium](/img/structure/B14311132.png)

